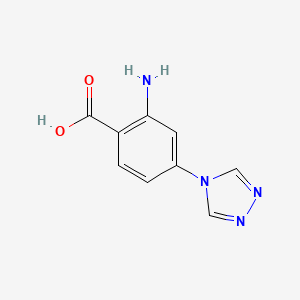

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

説明

“2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” is an organic compound with the empirical formula C9H8N4O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Structure Analysis

The molecular structure of “2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” was established by NMR and MS analysis . The single-crystal X-ray diffraction analysis of a related compound reveals complex topologies .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” are not detailed in the available resources, the compound has been used in the synthesis of a series of hybrids .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.19 . It is classified as an organic building block . The density of a related compound, “3,5-二(4H-1,2,4-三唑-4-基)苯甲酸”, is 1.60±0.1 g/cm3 .

科学的研究の応用

1. Anticancer Agents

- Application Summary: 1,2,4-triazole derivatives, including 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, have been synthesized and evaluated as potential anticancer agents .

- Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results: Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

2. Aromatase Inhibitors

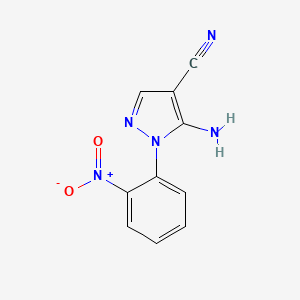

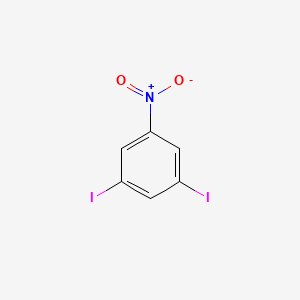

- Application Summary: 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives have been synthesized and evaluated as potential aromatase inhibitors .

- Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques .

- Results: The synthesized compounds showed promising aromatase inhibitory activities .

3. Coordination Polymers

- Application Summary: 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis (benzoic acid) has been used to synthesize Co(ii) coordination polymers .

- Methods of Application: The details of the synthesis process are not provided in the search results .

- Results: The synthesized coordination polymers showed diverse structural and magnetic properties .

4. Antifungal Agents

- Application Summary: Triazole derivatives, including 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, are used to synthesize hydroxyphenacyl azoles and related azolium derivatives as antifungal agents . Notable triazoles include the antifungal drugs fluconazole and itraconazole .

- Methods of Application: The specific methods of synthesis and application are not provided in the search results .

- Results: The synthesized compounds have shown promising antifungal activities .

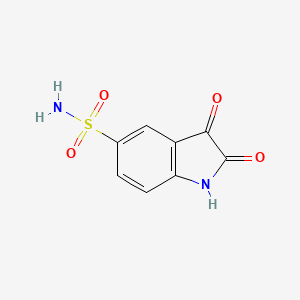

5. Cyclooxygenase-2 Inhibitors

- Application Summary: 1,2,4-Triazol-4-amine, a derivative of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, is used to prepare potent, selective, and orally active cyclooxygenase-2 inhibitors .

- Methods of Application: The specific methods of synthesis and application are not provided in the search results .

- Results: The synthesized compounds have shown promising inhibitory activities against cyclooxygenase-2 .

6. Plant Growth Regulator

- Application Summary: Triazole derivatives, including 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, are used in the synthesis of the plant growth regulator paclobutrazol .

- Methods of Application: The specific methods of synthesis and application are not provided in the search results .

- Results: The synthesized compounds have shown promising activities as plant growth regulators .

7. Antidepressant

- Application Summary: Triazole derivatives, including 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, are used in the synthesis of antidepressant drugs such as trazodone and nefazodone .

- Methods of Application: The specific methods of synthesis and application are not provided in the search results .

- Results: The synthesized compounds have shown promising activities as antidepressants .

8. Antihypertensive

- Application Summary: Triazole derivatives, including 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, are used in the synthesis of antihypertensive drugs such as trapidil .

- Methods of Application: The specific methods of synthesis and application are not provided in the search results .

- Results: The synthesized compounds have shown promising activities as antihypertensives .

9. Sedative-Hypnotic

- Application Summary: Triazole derivatives, including 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, are used in the synthesis of sedative-hypnotic drugs such as estazolam .

- Methods of Application: The specific methods of synthesis and application are not provided in the search results .

- Results: The synthesized compounds have shown promising activities as sedative-hypnotics .

10. Antiepileptic

- Application Summary: Triazole derivatives, including 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, are used in the synthesis of antiepileptic drugs such as rufinamide .

- Methods of Application: The specific methods of synthesis and application are not provided in the search results .

- Results: The synthesized compounds have shown promising activities as antiepileptics .

11. Antimicrobial

- Application Summary: Triazole derivatives, including 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, are used in the synthesis of antimicrobial agents .

- Methods of Application: The specific methods of synthesis and application are not provided in the search results .

- Results: The synthesized compounds have shown promising activities as antimicrobials .

将来の方向性

特性

IUPAC Name |

2-amino-4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDSNKGNAVUYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588003 | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

CAS RN |

915920-19-3 | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)

![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)